N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide
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Overview
Description
N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide typically involves the condensation of o-phenylenediamine with ethyl chloroformate, followed by sulfonation with chlorosulfonic acid. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-carboxamide
- N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-thiol
- N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-phosphate
Uniqueness
N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
N-ethyl-2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-18(11-6-4-3-5-7-11)22(20,21)12-8-9-13-14(10-12)17-15(19)16-13/h3-10H,2H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBFCODTYYCQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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